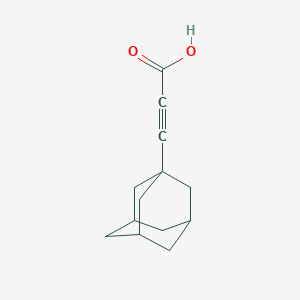
3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID is a unique organic compound characterized by the presence of an adamantyl group attached to a propynoic acid moiety The adamantyl group, derived from adamantane, is known for its rigid, diamond-like structure, which imparts significant stability and unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID typically involves the introduction of the adamantyl group to a propynoic acid precursor. One common method involves the reaction of 1-adamantyl bromide with propargyl alcohol in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These can include catalytic processes that utilize transition metal catalysts to facilitate the coupling reactions. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the propynoic acid moiety to a double or single bond, yielding alkenes or alkanes.
Substitution: The adamantyl group can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted adamantyl derivatives.
科学的研究の応用
3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of advanced materials, including high-performance polymers and nanomaterials.
作用機序
The mechanism of action of 3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, while the propynoic acid moiety can participate in covalent bonding with active site residues. This dual interaction mechanism makes the compound a potent inhibitor of certain enzymes and a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
- 1-Adamantylacetic acid
- 2-(1-Adamantyl)ethylamine
- 1-Adamantylmethanol
Uniqueness
Compared to similar compounds, 3-(ADAMANTAN-1-YL)PROP-2-YNOIC ACID stands out due to the presence of the propynoic acid moiety, which imparts unique reactivity and binding properties. The combination of the rigid adamantyl group and the reactive propynoic acid makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-(1-adamantyl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,3-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHRGHCCCHUIHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C#CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyano-2,4-dimethyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N-phenylnicotinamide](/img/structure/B394493.png)
![(2E)-6-acetyl-2-(1,3-benzodioxol-5-ylmethylene)-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B394494.png)
![(5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B394496.png)
![(2E)-6-acetyl-2-(1,3-benzodioxol-5-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B394497.png)



![methyl 4-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B394502.png)
![(5E)-5-[(2-methylphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B394503.png)
![4-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1-(2,4-dimethylbenzyl)-2-triazenyl]-1,2,5-oxadiazol-3-ylamine](/img/structure/B394508.png)
![2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-mesitylacetamide](/img/structure/B394510.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B394511.png)
![5-{4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-chlorobenzoic acid](/img/structure/B394512.png)
